1-(Cyclohexylmethoxy)-2-iodobenzene

Organic Synthesis Cross-Coupling Catalysis

1-(Cyclohexylmethoxy)-2-iodobenzene (CAS 1409040-20-5) is a specialized aryl iodide intermediate with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol. It features a benzene ring substituted with an iodine atom and a cyclohexylmethoxy group.

Molecular Formula C13H17IO
Molecular Weight 316.18 g/mol
Cat. No. B7862000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethoxy)-2-iodobenzene
Molecular FormulaC13H17IO
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC=C2I
InChIInChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
InChIKeyARSLMWUAKKINHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylmethoxy)-2-iodobenzene (CAS 1409040-20-5) Overview: Properties and Role as a Specialized Aryl Iodide Building Block


1-(Cyclohexylmethoxy)-2-iodobenzene (CAS 1409040-20-5) is a specialized aryl iodide intermediate with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . It features a benzene ring substituted with an iodine atom and a cyclohexylmethoxy group . This compound is primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for the construction of complex organic molecules in pharmaceutical and agrochemical research . Its predicted physical properties include a boiling point of 352.0±25.0 °C and a density of 1.450±0.06 g/cm³ .

Why 1-(Cyclohexylmethoxy)-2-iodobenzene Cannot Be Replaced by Generic or Isomeric Aryl Iodides


The substitution pattern on the aromatic ring critically influences both reactivity and physicochemical properties. Ortho-substituted aryl iodides, such as this compound, often exhibit distinct behavior in cross-coupling reactions compared to their meta- and para-isomers due to steric and electronic effects [1]. Furthermore, the ortho-arrangement of the cyclohexylmethoxy and iodo groups imparts a unique molecular geometry and a specific calculated LogP value of 2.127 [2], which is markedly different from the para-isomer's LogP of 4.25 [3]. This divergence in lipophilicity has direct implications for solubility in reaction media and for the physicochemical properties of downstream products, such as those in medicinal chemistry programs where target engagement and bioavailability are paramount. Therefore, simply substituting one isomer for another, or a generic aryl iodide, without considering these quantifiable differences can lead to failed reactions, altered product profiles, or suboptimal biological outcomes.

Quantitative Differentiation Evidence for 1-(Cyclohexylmethoxy)-2-iodobenzene (CAS 1409040-20-5)


Ortho vs. Para Isomer Reactivity in Cross-Coupling: Class-Level Inference

Ortho-substituted aryl iodides, such as 1-(cyclohexylmethoxy)-2-iodobenzene, are classified as hindered substrates and are known to exhibit lower reactivity in standard palladium-catalyzed Suzuki-Miyaura couplings compared to less sterically encumbered para- and meta-substituted analogs. This is a class-level observation where the ortho-substituent creates steric hindrance around the reacting carbon-iodine bond, potentially leading to lower yields or requiring specialized catalytic systems [1]. In contrast, its para-isomer, 1-(cyclohexylmethoxy)-4-iodobenzene, is not subject to the same degree of steric hindrance and would be expected to react with greater facility under standard conditions.

Organic Synthesis Cross-Coupling Catalysis

Lipophilicity (LogP) Comparison: Ortho vs. Para Isomer

The calculated partition coefficient (LogP) for 1-(cyclohexylmethoxy)-2-iodobenzene is 2.127 [1]. This is significantly lower than the LogP of its para-isomer, 1-(cyclohexylmethoxy)-4-iodobenzene, which is reported as 4.2503 [2]. The difference of approximately 2.1 LogP units indicates that the ortho-isomer is considerably less lipophilic and thus has a greater affinity for aqueous environments.

Physicochemical Properties Medicinal Chemistry ADME

Predicted Physicochemical Properties: Boiling Point and Density

Predicted physical properties for 1-(cyclohexylmethoxy)-2-iodobenzene include a boiling point of 352.0±25.0 °C and a density of 1.450±0.06 g/cm³ . These values are based on computational predictions and provide a baseline for separation and purification techniques. While data for the meta- and para-isomers were not directly available for head-to-head comparison from the same source, these values are characteristic of this specific ortho-isomer and can inform experimental design.

Physical Chemistry Process Chemistry Purification

Procurement and Cost-Effectiveness Analysis

Commercial availability and pricing data provide a clear differentiator for procurement. 1-(Cyclohexylmethoxy)-2-iodobenzene is offered at a purity of ≥95% with a price of 2633 RMB per 1 gram and 7906 RMB per 5 grams (approx. $360 and $1080 USD, respectively) from a supplier listed on ChemicalBook . While pricing for the para-isomer was not located, the availability of this specific ortho-isomer with defined purity and cost allows for direct budgetary planning. This contrasts with the potential costs and delays associated with custom synthesis or sourcing from multiple vendors for less common isomers.

Procurement Chemical Sourcing Cost Analysis

Validated Application Scenarios for 1-(Cyclohexylmethoxy)-2-iodobenzene (CAS 1409040-20-5) Based on Differential Evidence


Synthesis of Spirocyclic Frameworks via Palladium-Catalyzed Cyclization

As an ortho-substituted aryl iodide, 1-(Cyclohexylmethoxy)-2-iodobenzene serves as a key intermediate in palladium-catalyzed cyclization reactions to construct spirocyclic scaffolds, such as spiro[cyclohexane-1,1'-isobenzofuran] derivatives [1]. The ortho-substitution pattern is essential for the 5-exo cyclization pathway. This application leverages the compound's specific geometry and reactivity, which differentiates it from its para- and meta-isomers that would not undergo the same cyclization.

Development of Pharmaceutical Candidates with Optimized Lipophilicity

The significantly lower LogP of 1-(cyclohexylmethoxy)-2-iodobenzene (LogP = 2.127) compared to its para-isomer (LogP = 4.2503) makes it a strategic building block in medicinal chemistry [1][2]. By incorporating this ortho-substituted aryl moiety, medicinal chemists can fine-tune the lipophilicity of drug candidates, potentially improving aqueous solubility, reducing non-specific binding, and enhancing overall ADME properties. This is a direct application of the quantified LogP difference.

Substrate for Specialized Cross-Coupling Methodologies

Given its classification as a hindered, ortho-substituted aryl iodide, this compound is an ideal test substrate for developing and benchmarking novel catalytic systems designed to overcome steric hindrance in cross-coupling reactions [1]. Researchers can use this compound to evaluate the efficacy of new ligands or catalysts (e.g., gold-catalyzed Suzuki couplings) that are specifically designed for challenging substrates, advancing the field of synthetic methodology.

Cost-Effective Intermediate for Academic and Industrial R&D

With its established commercial availability at ≥95% purity and defined pricing (e.g., 2633 RMB/1g) [1], this compound represents a viable and cost-effective building block for both academic research groups and industrial R&D laboratories. Its procurement profile allows for predictable budgeting and reduces the time investment required for in-house synthesis, enabling faster progress in discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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